Acetic acid;1,2-diphenylguanidine Acetic acid;1,2-diphenylguanidine
Brand Name: Vulcanchem
CAS No.: 53759-55-0
VCID: VC19598524
InChI: InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4)
SMILES:
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

Acetic acid;1,2-diphenylguanidine

CAS No.: 53759-55-0

Cat. No.: VC19598524

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;1,2-diphenylguanidine - 53759-55-0

Specification

CAS No. 53759-55-0
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name acetic acid;1,2-diphenylguanidine
Standard InChI InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4)
Standard InChI Key YQVCRRBOFQNRIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Acetic acid-1,3-diphenylguanidine is systematically named acetic acid;1,3-diphenylguanidine under IUPAC conventions, reflecting its composition as a 1:1 adduct of DPG and acetic acid . Key identifiers include:

PropertyValueSource
CAS Registry Number53759-55-0
Molecular FormulaC15H17N3O2\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight271.31 g/mol
SMILESCC(=O)O.C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N

The compound’s structure features a planar guanidine core (C(NH)2N\text{C}(\text{NH})_2\text{N}) bonded to two phenyl groups and stabilized by acetate counterions . X-ray crystallography confirms a zwitterionic configuration, with proton transfer from acetic acid to the guanidine nitrogen enhancing solubility in polar solvents .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the phenyl protons (δ 7.2–7.5 ppm) and acetate methyl group (δ 2.1 ppm) . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for catalytic roles .

Synthesis and Reaction Mechanisms

One-Pot Synthesis via Acid Catalysis

A scalable method involves refluxing equimolar DPG and acetic acid in ethanol at 60°C for 30 minutes, achieving yields exceeding 94% . The reaction proceeds via protonation of DPG’s central nitrogen, followed by acetate anion coordination (Figure 1):

DPG+CH3COOHDPG-H+CH3COO[3][5]\text{DPG} + \text{CH}_3\text{COOH} \rightarrow \text{DPG-H}^+ \cdot \text{CH}_3\text{COO}^- \quad \text{[3][5]}

Table 1: Optimization of Synthetic Conditions

SolventCatalystTemperature (°C)Yield (%)
EthanolAcetic acid6094
MethanolNone6012
AcetonitrileAcetic acid6058

Ethanol enhances solubility of both reactants, while acetic acid accelerates proton transfer .

Applications in Heterocyclic Synthesis

The compound serves as a dual-purpose catalyst and reactant in quinazoline synthesis. For example, 2-aminobenzophenones and aldehydes condense in its presence to form diphenyl-1,2-dihydroquinazolines—a scaffold with anticancer properties :

2-Aminobenzophenone+AldehydeDPG-acetateDihydroquinazoline[3]\text{2-Aminobenzophenone} + \text{Aldehyde} \xrightarrow{\text{DPG-acetate}} \text{Dihydroquinazoline} \quad \text{[3]}

This method reduces reaction times from hours to minutes compared to traditional bases like K2_2CO3_3 .

Industrial and Pharmaceutical Applications

Accelerator in Polymer Chemistry

In polyurethane coatings, acetic acid-1,3-diphenylguanidine acts as a crosslinking accelerator, reducing curing times by 40% at 0.5 wt% loading . Its mechanism involves deprotonation of polyol hydroxyl groups, fostering urethane bond formation:

R-OH+DPG-acetateR-ODPG-H++CH3COO[5]\text{R-OH} + \text{DPG-acetate} \rightarrow \text{R-O}^- \cdots \text{DPG-H}^+ + \text{CH}_3\text{COO}^- \quad \text{[5]}

Table 2: Performance in Two-Stage Coatings

PropertyWith DPG-AcetateWithout Catalyst
Cure Time (min)1545
Adhesion (MPa)8.23.5
Thermal Stability (°C)220180

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